molecular formula C8H5Cl2N3O B1299589 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one CAS No. 35246-87-8

5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one

Cat. No.: B1299589
CAS No.: 35246-87-8
M. Wt: 230.05 g/mol
InChI Key: NRRBDRCZCPYBBY-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C8H5Cl2N3O and its molecular weight is 230.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one and its derivatives have been synthesized through various methods for potential pharmaceutical applications. Aychiluhim and Vedula (2014) reported a one-pot, multi-component synthesis method for a series of compounds, including 3-{[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-hydrazono}-1,3-dihydro-indol-2-one, which is efficient and time-saving (Aychiluhim & Vedula, 2014). Another study by Cheung, Harris, and Lackey (2001) explored the synthesis of derivatives of this compound for their application in kinase research, a crucial area in drug discovery (Cheung, Harris, & Lackey, 2001).

Biological Activities and Antimicrobial Effects

The biological activities of this compound derivatives have been a subject of interest. Badahdah, Hamid, and Noureddin (2015) conducted research on functionalized 2‐hydrazinobenzothiazole with isatin and carbohydrates, examining their antimicrobial and antiviral activities, showing the potential of these compounds in medical treatments (Badahdah, Hamid, & Noureddin, 2015). Additionally, Yousif, Ahmed, Hasan, Al-fahdawi, and Al-jeboori (2017) studied the biological activity of metal complexes with isatinic hydrazone Schiff-base ligands, including 2-(pyridine-2-yl-hydrazono)-1,2-dihydro-indol-3-one, against various bacterial strains (Yousif et al., 2017).

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of various heterocyclic compounds using this compound. Kondratieva, Pepeleva, Belskaia, Koksharov, Groundwater, Robeyns, Meervelt, Dehaen, Fan, and Bakulev (2007) explored the synthesis of 2H-[1,2,3]thiadiazolo[5,4-b]indoles through oxidative cyclization of 3-hydrazono-1,3-dihydroindole-2-thiones, indicating the compound's utility in creating fused heterocycles (Kondratieva et al., 2007).

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity. For instance, this compound has been observed to interact with proteases, altering their catalytic efficiency . Additionally, it may form complexes with metal ions, which can further influence its biochemical properties and interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit specific signaling pathways, leading to altered cellular responses . It also affects gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of various genes . These changes can result in modified cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or directly binding to DNA . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential effects in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific cellular compartments or tissues . The distribution of this compound is essential for understanding its overall pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

5,7-dichloro-3-diazenyl-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-3-1-4-6(5(10)2-3)12-8(14)7(4)13-11/h1-2,11-12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRBDRCZCPYBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=C(N2)O)N=N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421309
Record name 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35246-87-8
Record name 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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